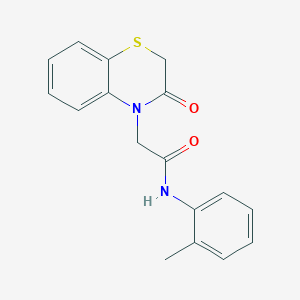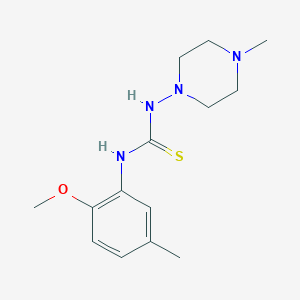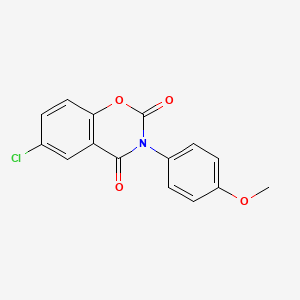
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMMD belongs to the class of benzoxazine derivatives, which have shown promising results in various fields of research, including medicinal chemistry, materials science, and polymer chemistry.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione induces cell cycle arrest and apoptosis in cancer cells by activating the caspase-mediated pathway. It also inhibits the expression of anti-apoptotic proteins and activates the pro-apoptotic proteins.
Biochemical and Physiological Effects:
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties. It has potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, the synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a complex process, and its high cost may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. One area of interest is the development of novel derivatives of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione with enhanced potency and specificity towards cancer cells. Another area of research is the investigation of the potential of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a multi-step process that involves the reaction of 4-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst to form 4-(4-methoxyphenyl)-phthalic anhydride. This intermediate is then reacted with ammonium chloride and sodium hydroxide to yield 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione.
Aplicaciones Científicas De Investigación
6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has been extensively studied for its potential applications in medicinal chemistry. Recent studies have shown that 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of drug-resistant cancer cells and has potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-20-11-5-3-10(4-6-11)17-14(18)12-8-9(16)2-7-13(12)21-15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNQLYXEYRCQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-methoxyphenyl)-1,3-benzoxazine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


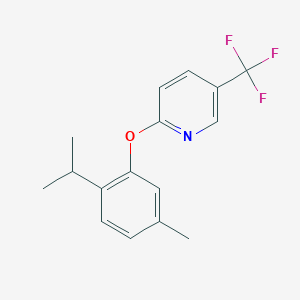
![1-(2-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5741368.png)
![2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5741376.png)
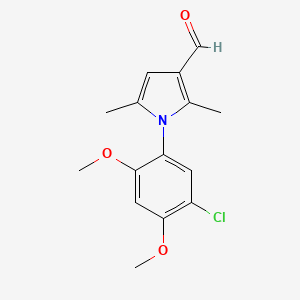
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)
![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)
